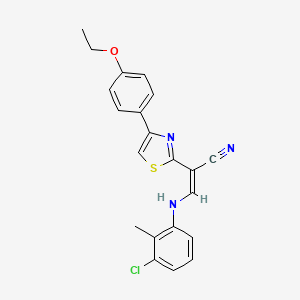
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3OS and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, an acrylonitrile moiety, and a chloro-substituted phenyl group. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various pathogens. In vitro testing has shown that thiazole-containing compounds can inhibit the growth of bacteria and fungi, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bactericidal |
| Candida albicans | 0.20 | Fungicidal |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring in this compound suggests potential cytotoxic activity against cancer cell lines. Research indicates that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .
In a study evaluating similar thiazole derivatives, compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A431 | 1.61 | Apoptosis induction |
| HT29 | 1.98 | Caspase activation |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles can act as inhibitors of various enzymes involved in cellular signaling pathways.
- DNA Interaction : Some thiazole derivatives exhibit the ability to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. The study demonstrated that modifications on the phenyl ring significantly influenced cytotoxicity against different cancer cell lines, with specific substitutions enhancing activity .
Another study focused on the antimicrobial efficacy of related compounds, revealing that structural variations could lead to significant differences in MIC values against pathogenic bacteria .
属性
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-3-26-17-9-7-15(8-10-17)20-13-27-21(25-20)16(11-23)12-24-19-6-4-5-18(22)14(19)2/h4-10,12-13,24H,3H2,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHSUPFFYNTMT-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=CC=C3)Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=CC=C3)Cl)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














